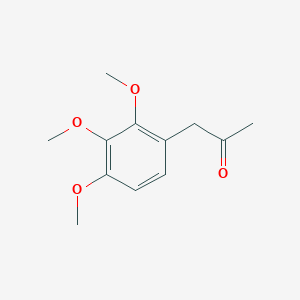

1-(2,3,4-Trimethoxyphenyl)-2-propanone

描述

1-(2,3,4-Trimethoxyphenyl)-2-propanone is a substituted acetophenone derivative characterized by a propanone backbone attached to a 2,3,4-trimethoxyphenyl group. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . The compound’s structure features three methoxy (-OCH₃) groups at the 2nd, 3rd, and 4th positions on the benzene ring, which significantly influence its electronic and steric properties.

属性

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCYFBGYMUIJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Positional Isomers: 1-(2,4,5-Trimethoxyphenyl)-2-propanone

A key positional isomer, 1-(2,4,5-Trimethoxyphenyl)-2-propanone (CAS 2020-90-8), shares the same molecular formula (C₁₂H₁₆O₄) but differs in the substitution pattern of methoxy groups (2,4,5 vs. 2,3,4) . This subtle structural variation alters physicochemical properties:

- Solubility : The 2,3,4-isomer’s symmetry may enhance crystallinity, whereas the 2,4,5-isomer’s asymmetry could improve solubility in polar solvents.

Functional Group Variants: Hydroxyacetophenones

Compounds like 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone (C₂₆H₃₂O₈) differ in both substituent type (hydroxyl vs. methoxy) and backbone complexity. Key distinctions include:

- Hydrogen bonding : Hydroxy groups enable stronger intermolecular interactions (e.g., hydrogen bonding), increasing melting points and reducing volatility compared to methoxy-substituted analogs.

- Reactivity : Methoxy groups are electron-donating, stabilizing the aromatic ring against oxidation, whereas hydroxyl groups may participate in tautomerism or acid-base reactions.

Degradation Products: 1-(3-n-propoxyphenyl)-2-propanone oxime

identifies 1-(3-n-propoxyphenyl)-2-propanone oxime as a degradation intermediate of the fungicide picoxystrobin. Unlike this compound, this compound features:

Chalcone Derivatives

The chalcone 1-(2,3,4-Trimethoxyphenyl)-3-[3-(2-chloroquinolinyl)]-2-propen-1-one (Compound 214) shares the 2,3,4-trimethoxyphenyl moiety but replaces the propanone group with an α,β-unsaturated ketone (propenone). This structural difference:

- Enhances conjugation, shifting UV-Vis absorption maxima.

- Increases electrophilicity, making the compound more reactive in Michael addition reactions.

Implications of Structural Variations

- Bioactivity: Methoxy-substituted acetophenones are often explored for antimicrobial or anticancer properties, with substitution patterns dictating target specificity .

- Synthetic Utility : The 2,3,4-trimethoxy configuration is advantageous in synthesizing lignan-like molecules, whereas positional isomers may require tailored reaction conditions .

- Environmental Stability : Compounds with electron-withdrawing groups (e.g., oximes) or bulky substituents exhibit slower degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。